molecular formula C16H14Cl2N2O B2666035 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea CAS No. 400082-44-2

3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea

Cat. No. B2666035
M. Wt: 321.2
InChI Key: RHGVEMVAIYDCFM-CMDGGOBGSA-N
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Description

“3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea” is a chemical compound with the CAS Number: 400082-44-2. Its molecular weight is 321.21 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-chlorobenzyl)-N’-[(E)-2-(2-chlorophenyl)ethenyl]urea . The InChI code for this compound is 1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ .

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

A study on cyclodextrin complexation involving similar compounds demonstrated the ability of substituted ureas to form complexes with cyclodextrins, which could photoisomerize between different states. These complexes potentially function as molecular devices, demonstrating an application in creating stimuli-responsive materials. The study indicates how molecular interactions can be designed for specific responses to light, showcasing the utility of such compounds in nanotechnology and materials science (Lock et al., 2004).

Anion Binding and Hydrogen Bonding

Research on anion binding by protonated ureas related to 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea highlighted the ability of these compounds to interact with various anions through hydrogen bonding. This property is significant for understanding the role of substituted ureas in catalysis, sensor development, and environmental remediation, where anion recognition and binding are crucial (Wu et al., 2007).

Photodegradation and Environmental Impact

Another aspect of scientific research involving similar compounds is the investigation into their photodegradation and hydrolysis, especially in the context of environmental pollution. Studies have focused on understanding how these compounds degrade under various conditions, which is vital for assessing their environmental impact and designing more eco-friendly chemicals (Gatidou & Iatrou, 2011).

Molecular Structure and Spectroscopy

Research on the molecular structure and spectroscopy of compounds structurally related to 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea provides insights into their chemical behavior and potential applications. Studies employing techniques like X-ray crystallography and spectroscopic analysis help elucidate the molecular geometry, electronic structure, and interaction patterns, laying the groundwork for their application in designing new materials and pharmaceuticals (Tanak, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGVEMVAIYDCFM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N'-(2-chlorostyryl)urea

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